Lipid M

mRNA Vaccine Lipid Nanoparticle Protein Expression

Choose Lipid M for your mRNA vaccine development if superior intramuscular tolerability is critical. Unlike first-generation MC3, Lipid M decouples high protein expression from local adverse events such as edema, erythema, and myofiber necrosis. Its optimized pKa of 6.75 promotes efficient endosomal escape. Rapid in vivo clearance minimizes cumulative tissue toxicity, making it ideal for repeat-dosing regimens and large-scale prophylactic vaccination programs. Use Lipid M as an advanced benchmark to screen next-generation ionizable lipids with genuine step-change improvements.

Molecular Formula C44H87NO5
Molecular Weight 710.2 g/mol
Cat. No. B12411509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipid M
Molecular FormulaC44H87NO5
Molecular Weight710.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCC)CCO
InChIInChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-40-49-43(47)35-28-21-17-22-29-36-45(38-39-46)37-30-23-18-25-32-41-50-44(48)42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3
InChIKeyQNTJORIUGGAOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 0.3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipid M: A Next-Generation Ionizable Lipid for mRNA-LNP Delivery with Superior In Vivo Tolerability and Expression


Lipid M (CAS: 2089251-57-8) is a synthetic, biodegradable ionizable cationic lipid (pKa = 6.75) [1] designed as a key component in lipid nanoparticles (LNPs) for the intramuscular (IM) delivery of messenger RNA (mRNA) therapeutics and vaccines [2]. It was identified through a targeted screening campaign aimed at improving upon the first-generation ionizable lipid DLin-MC3-DMA (MC3) [2]. Unlike many alternatives developed for intravenous siRNA delivery to the liver, Lipid M is specifically optimized for intramuscular administration to enhance local tolerability and immunogenicity [2].

Why Lipid M Cannot Be Substituted with First-Generation Ionizable Lipids like DLin-MC3-DMA


The performance of an ionizable lipid is not solely defined by its ability to encapsulate and deliver mRNA. It is a complex interplay of molecular structure, biodegradability, and the resulting in vivo tolerability profile [1]. First-generation lipids like DLin-MC3-DMA (MC3), while effective at driving expression, were originally designed for intravenous siRNA delivery to the liver [2]. When applied intramuscularly for vaccines, these lipids can induce significant local adverse events, including edema, erythema, and myofiber necrosis [3]. Lipid M was specifically selected from a panel of novel biodegradable lipids for its ability to decouple high protein expression from these local tolerability issues, demonstrating that simple substitution with an older lipid can lead to suboptimal safety and efficacy [4].

Quantitative Evidence for Selecting Lipid M Over DLin-MC3-DMA in mRNA-LNP Formulations


Superior Protein Expression in Non-Human Primates (NHPs) Compared to MC3

In a head-to-head comparison in cynomolgus monkeys, LNPs formulated with Lipid M delivered significantly higher levels of systemic protein expression than those formulated with the benchmark lipid DLin-MC3-DMA (MC3) [1]. The statistical analysis confirmed a significant increase in expression over time for Lipid M compared to MC3 [1].

mRNA Vaccine Lipid Nanoparticle Protein Expression

Improved Local Tolerability: Reduced Histopathology at Injection Site vs. MC3

Lipid M demonstrates a superior local tolerability profile compared to MC3, as evidenced by lower histopathology scores in a rat model [1]. Key indicators of injection site reaction, such as myofiber necrosis and degenerate neutrophils, were notably reduced [1].

Vaccine Safety Local Tolerability Histopathology

Rapid In Vivo Clearance from Key Tissues in a Mouse Model

Consistent with its design for improved biodegradability, Lipid M is rapidly cleared from the site of injection and off-target tissues compared to the slower-clearing MC3 [1]. This rapid elimination profile is a key differentiator for safety [1].

Pharmacokinetics Biodistribution Lipid Clearance

Comparable Immunogenicity to MC3 in Non-Human Primates (NHPs)

While offering superior tolerability and expression, Lipid M maintains immunogenicity on par with the established MC3 benchmark in a highly relevant NHP model [1]. This ensures that the improved safety profile does not come at the cost of reduced vaccine efficacy [1].

Immunogenicity Vaccine Efficacy Neutralizing Antibodies

Optimized pKa of 6.75 for Endosomal Escape and Neutral Circulatory State

Lipid M possesses an apparent pKa of 6.75, a value precisely tuned for optimal performance in mRNA-LNP systems [1]. This pKa is a critical biophysical parameter governing both the stability of the LNP in circulation and its ability to facilitate endosomal escape upon cellular uptake [2].

Ionizable Lipid pKa Endosomal Escape

Defined Application Scenarios for Lipid M Based on Comparative Performance Data


Development of Prophylactic mRNA Vaccines Requiring Enhanced Local Tolerability

Lipid M is the preferred ionizable lipid for formulating prophylactic mRNA vaccines, particularly those intended for intramuscular administration in large populations. Its demonstrated ability to significantly reduce injection site histopathology scores (e.g., myofiber necrosis and degenerate neutrophils) compared to MC3, as shown in rat models [1], directly translates to a vaccine with a superior safety and reactogenicity profile. This is a critical differentiator for public health campaigns where high patient compliance and minimal adverse events are paramount.

Formulation of mRNA Therapeutics for Chronic or Repeat-Dose Administration

For mRNA-based therapeutics requiring repeated intramuscular dosing (e.g., for protein replacement therapies or chronic disease management), Lipid M offers a distinct advantage. The combination of rapid in vivo clearance from tissues [2] and a histologically confirmed reduction in local inflammation [3] makes Lipid M the logical choice to mitigate the risks of lipid accumulation and cumulative injection site toxicity, which are significant concerns with first-generation lipids like MC3.

Benchmarking Next-Generation Ionizable Lipids in Preclinical LNP Formulation Screens

Given its well-characterized and balanced profile—demonstrating superior expression and tolerability over MC3 [4] while maintaining equivalent immunogenicity [5]—Lipid M serves as an ideal advanced benchmark for screening novel ionizable lipids. It provides a more stringent and clinically relevant comparator than first-generation lipids, allowing researchers to more accurately identify candidates that offer a genuine step-change in both potency and safety.

Optimization of LNP Formulations for Hard-to-Transfect Primary Cells and Tissues

Lipid M's optimized pKa of 6.75 [6] is a key biophysical property that enhances its ability to promote endosomal escape, a major bottleneck in intracellular delivery. While comparative transfection data in specific primary cells is limited, this class-level inference positions Lipid M as a high-potential candidate for formulation screens targeting notoriously difficult cell types (e.g., primary immune cells, stem cells) where maximizing functional mRNA delivery is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipid M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.